17-Hydroxy-17-vinylestr-5(10)-en-3-one
Description
17-Hydroxy-17-vinylestr-5(10)-en-3-one (IUPAC name: (17β)-17-ethenyl-17-hydroxyestr-5(10)-en-3-one), also known as norgesterone or vinylestrenolone, is a synthetic steroidal progestin. Its structure features:
- A vinyl group (-CH=CH₂) at the 17α position.
- A hydroxyl group (-OH) at the 17β position.
- A 3-keto group (C=O) at position 3.
- A Δ⁵(¹⁰) double bond in the steroidal backbone .
This compound has been investigated for contraceptive applications due to its progestogenic activity, which inhibits ovulation by binding to progesterone receptors .
Properties
IUPAC Name |
17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUHOBTCWJYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864423 | |
| Record name | 17-Hydroxy-19-norpregna-5(10),20-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-17-vinylestr-5(10)-en-3-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as estrone.
Hydroxylation: The precursor undergoes hydroxylation at the 17th position using reagents like osmium tetroxide or selenium dioxide.
Vinylation: The hydroxylated intermediate is then subjected to vinylation, which introduces the vinyl group at the 17th position. This can be achieved using reagents like vinyl magnesium bromide or vinyl lithium.
Formation of Double Bond: The final step involves the formation of a double bond between the 5th and 10th carbon atoms. This can be accomplished through dehydrogenation reactions using reagents like palladium on carbon or other suitable catalysts.
Industrial Production Methods
Industrial production of 17-Hydroxy-17-vinylestr-5(10)-en-3-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like continuous flow chemistry and automated synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-17-vinylestr-5(10)-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives. For example, the double bond can be reduced using hydrogenation with palladium on carbon.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 17-Keto-17-vinylestr-5(10)-en-3-one.
Reduction: 17-Hydroxy-17-ethyl-estr-5(10)-en-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17-Hydroxy-17-vinylestr-5(10)-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to steroid hormone receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The biological activity of steroidal progestins is highly dependent on substituents at positions 3, 17, and the presence of double bonds. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 17-Hydroxy-17-vinylestr-5(10)-en-3-one and Analogues
*Calculated based on molecular formula C₂₁H₂₈O₂.
Key Observations:
17-Substituent Effects: The vinyl group in the target compound may confer reduced metabolic stability compared to ethynyl-containing analogs like norethynodrel. Ethynyl groups resist hepatic degradation, enhancing oral bioavailability .
Double Bond Position :
- The Δ⁵(¹⁰) configuration is shared among most analogs, preserving the planar structure necessary for receptor binding. Δ⁴ analogs (e.g., nandrolone derivatives) exhibit stronger androgenic activity .
3-Keto Group :
Pharmacological and Metabolic Differences
- Norethynodrel: A first-generation progestin metabolized by ketosteroid reductases into active 3α/3β-hydroxylated derivatives. Its ethynyl group prolongs half-life, making it suitable for oral use .
- Tibolone : Exhibits tissue-selective activity due to its metabolism into three metabolites with estrogenic (Δ⁴-isomer), progestogenic (3α/3β-OH), and androgenic (17β-OH) effects .
- 17-Hydroxy-17-vinylestr-5(10)-en-3-one: Limited metabolic data are available, but the vinyl group may render it susceptible to oxidation, reducing its duration of action compared to ethynyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
